1-(3-Bromophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-(3-Bromophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound featuring a chromeno[2,3-c]pyrrole-3,9-dione core. This scaffold is characterized by fused benzopyran and pyrrole rings, with ketone groups at positions 3 and 7. The compound is substituted at position 1 with a 3-bromophenyl group and at position 2 with a 2-(4-methoxyphenyl)ethyl chain.
Synthetic routes for analogous compounds involve cyclocondensation reactions, as demonstrated by Vydzhak and Panchishin, who developed methods for 1-aryl-2-alkyl/aryl derivatives of this core .
Properties
Molecular Formula |
C26H20BrNO4 |
|---|---|
Molecular Weight |
490.3 g/mol |
IUPAC Name |
1-(3-bromophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H20BrNO4/c1-31-19-11-9-16(10-12-19)13-14-28-23(17-5-4-6-18(27)15-17)22-24(29)20-7-2-3-8-21(20)32-25(22)26(28)30/h2-12,15,23H,13-14H2,1H3 |
InChI Key |
TZRPTRUZKCOSEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-bromophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde and 4-methoxyphenylacetic acid.
Condensation Reaction: The first step involves a condensation reaction between 3-bromobenzaldehyde and 4-methoxyphenylacetic acid in the presence of a suitable catalyst to form an intermediate.
Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to form the chromeno-pyrrole core structure.
Functional Group Modification:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(3-bromophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the bromine atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, acidic or basic conditions for cyclization, and various oxidizing or reducing agents for redox reactions.
Scientific Research Applications
1-(3-bromophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Chemical Biology: Researchers use this compound to study biological pathways and molecular interactions, particularly those involving chromeno-pyrrole derivatives.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Pharmacology: It is investigated for its potential effects on various molecular targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(3-bromophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Key Observations:
- Electronic Effects : The 3-bromophenyl group (electron-withdrawing) contrasts with electron-donating groups like methoxy or hydroxy in other derivatives (e.g., 4-hydroxy-3-methoxyphenyl in ), altering electrophilic substitution patterns.
- Synthetic Accessibility : Derivatives with smaller alkyl groups (e.g., methyl) exhibit higher yields (~70%) under optimized conditions, while bulkier substituents (e.g., phenethyl) may require tailored protocols .
Physicochemical Properties
Substituents significantly influence solubility and lipophilicity:
- Target Compound : The 4-methoxyphenethyl chain enhances lipophilicity (logP ~4.2 estimated), favoring membrane permeability but limiting aqueous solubility.
- Dimethylaminoethyl Analog: The amine group in 2-[2-(dimethylamino)ethyl] derivatives increases water solubility (logP ~2.8) via protonation at physiological pH .
- 7-Chloro-4-bromo Derivative : The chloro and hydroxy groups reduce logP (~3.5) and introduce hydrogen-bonding capacity, improving solubility in polar solvents .
Reactivity and Functionalization
- Bromine Substituents : The 3-bromophenyl group in the target compound enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas chloro or methoxy groups in analogs limit such reactivity .
- Methoxy Groups : The 4-methoxy group in the phenethyl chain is resistant to nucleophilic substitution under mild conditions, contrasting with labile groups like esters or amines in other derivatives .
Biological Activity
The compound 1-(3-Bromophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C24H22BrN2O3
- Molecular Weight : 484.35 g/mol
- IUPAC Name : 1-(3-bromophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential as an anticancer agent, antioxidant, and enzyme inhibitor.
Anticancer Activity
Research indicates that derivatives of chromeno[2,3-c]pyrrole exhibit significant anticancer properties. For instance:
- A study demonstrated that similar compounds inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The presence of bromine and methoxy groups enhances these effects by increasing lipophilicity and enabling better interaction with cellular targets .
- The compound has shown promising results against breast cancer cell lines (MCF-7) with IC50 values indicating effective cytotoxicity .
Antioxidant Properties
Compounds in the chromeno[2,3-c]pyrrole class have been reported to possess antioxidant activity. This activity is attributed to their ability to scavenge free radicals and reduce oxidative stress:
- In vitro assays demonstrated that these compounds significantly reduce DPPH radical levels, showcasing their potential as natural antioxidants .
- The antioxidant mechanism is believed to involve the donation of hydrogen atoms from the chromene structure to neutralize free radicals.
Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory properties:
- It acts as a glucokinase activator, which may have implications for diabetes management by enhancing insulin secretion .
- Additionally, it has been shown to inhibit specific proteases linked to viral infections, including the main protease (Mpro) of SARS-CoV-2, suggesting its potential use in antiviral therapies .
Case Studies and Research Findings
The mechanism by which this compound exerts its biological effects involves several key interactions:
- Binding Affinity : The bromine atom enhances binding affinity to target proteins due to increased electron density.
- Hydrogen Bonding : The methoxy group can form hydrogen bonds with active sites on enzymes or receptors.
- Structural Stability : The dihydrochromeno structure provides stability that is crucial for prolonged biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
